4-([1,2,4]三唑并[4,3-b]哒嗪-6-基)-N-(4-(三氟甲基)苯基)哌嗪-1-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide” is a derivative of [1,2,4]triazolo[4,3-b]pyridazine. It has been studied as a bromodomain inhibitor, specifically targeting the BRD4 protein . BRD4 is a well-studied target due to its role in recognizing acetylated lysine for epigenetic reading, making it a promising therapeutic target for treating various diseases, including cancers .
Molecular Structure Analysis
The molecular structure of this compound and its binding modes have been characterized by determining the crystal structures of BD1 (one of the bromodomains in BRD4) in complex with four selected inhibitors . The compounds containing [1,2,4]triazolo[4,3-b]pyridazine derivatives offer promising starting molecules for designing potent BRD4 BD inhibitors .
科学研究应用
抗菌应用
哌嗪和三唑哒嗪衍生物的研究,包括与 4-([1,2,4]三唑并[4,3-b]哒嗪-6-基)-N-(4-(三氟甲基)苯基)哌嗪-1-甲酰胺相关的化合物,已显示出有希望的抗菌特性。一项研究证明了新型哌嗪衍生物的合成,并评估了它们对各种细菌和真菌菌株的抗菌活性。值得注意的是,一种衍生物被确定为一种优异的抗菌剂,具有对鲍曼不动杆菌良好的生长抑制能力,突出了其在开发更有效的抗菌剂方面的潜力 (Patil 等人,2021)。
癌症治疗研究
该化合物已在癌症治疗的背景下进行了探索,其中衍生物已被评估为其作为晚期前列腺癌治疗中雄激素受体下调剂的潜力。核心结构的修饰,包括引入增溶端基和三唑哒嗪部分的局部还原,导致了临床候选药物 AZD3514 的开发,该药物在去势抵抗性前列腺癌的 I 期临床试验中进行了评估 (Bradbury 等人,2013)。
糖尿病管理
已合成与 4-([1,2,4]三唑并[4,3-b]哒嗪-6-基)-N-(4-(三氟甲基)苯基)哌嗪-1-甲酰胺相关的化合物,并评估了其作为抗糖尿病药物的潜力。具体而言,对三唑哒嗪-6-基取代的哌嗪进行了二肽基肽酶-4 (DPP-4) 抑制潜力的检查,在计算机模拟和体外评估中均显示出有希望的结果,以及显着的促胰岛素活性,表明它们在糖尿病管理中的效用 (Bindu 等人,2019)。
抗组胺和抗炎应用
对抗组胺活性以及对嗜酸性粒细胞浸润的抑制作用的研究已经确定了同时表现出这两种特性的衍生物,有可能为特应性皮炎和过敏性鼻炎等疾病提供新的治疗策略。其中值得注意的是一种化合物,它显示出有效的抗组胺活性,而对中枢 H(1) 受体的阻断作用最小,同时抑制致敏豚鼠中的嗜酸性粒细胞浸润,突出了其潜在的临床应用价值 (Gyoten 等人,2003)。
作用机制
Target of Action
Similar compounds have been found to inhibit certain kinases , suggesting that this compound may also target a specific kinase or a set of kinases.
Mode of Action
Based on the structure and the known actions of similar compounds, it can be hypothesized that this compound might interact with its target kinase by binding to the active site, thereby inhibiting the kinase activity .
Biochemical Pathways
If this compound acts as a kinase inhibitor, it could potentially affect multiple signaling pathways that are regulated by the target kinase .
Pharmacokinetics
Similar compounds have been found to have good oral bioavailability in preclinical species , suggesting that this compound might also have favorable pharmacokinetic properties.
Result of Action
If this compound acts as a kinase inhibitor, it could potentially inhibit the phosphorylation of downstream targets, thereby affecting cellular processes such as cell proliferation, differentiation, and apoptosis .
属性
IUPAC Name |
4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N7O/c18-17(19,20)12-1-3-13(4-2-12)22-16(28)26-9-7-25(8-10-26)15-6-5-14-23-21-11-27(14)24-15/h1-6,11H,7-10H2,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNBSRTWDUNJMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。